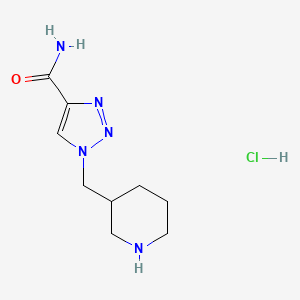

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

1-(piperidin-3-ylmethyl)triazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-2-1-3-11-4-7;/h6-7,11H,1-5H2,(H2,10,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJSPUHJRUEAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=C(N=N2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS No. 1713160-63-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H16ClN5O

- Molecular Weight : 245.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that enable interactions with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

A study evaluating the effects of triazole derivatives on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines reported IC50 values indicating potent growth inhibition. The presence of electron-withdrawing groups in the para position of the aromatic ring was crucial for enhancing biological activity. Specific derivatives demonstrated IC50 values as low as 0.19 µM against MCF-7 cells, suggesting that structural modifications can lead to improved efficacy .

Inhibition of Cytokine Production

Triazole compounds have also been investigated for their ability to inhibit cytokine production involved in inflammatory processes. This property is particularly relevant in the context of autoimmune diseases and chronic inflammation. The compound's ability to modulate cytokine levels suggests potential therapeutic applications in inflammatory conditions .

Antimicrobial Activity

Preliminary evaluations have shown that 1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole derivatives possess antimicrobial properties. Studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Pathogen | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | Ciprofloxacin | 2 |

| Escherichia coli | 12.5 | Amoxicillin | 8 |

Pharmacological Profile

The pharmacological profile of this compound suggests a multi-targeted approach in drug design. Its ability to inhibit various enzymes and modulate receptor activities makes it a candidate for further development in drug discovery.

Molecular Docking Studies

Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in cancer progression and inflammation. Strong hydrophobic interactions were observed between the triazole ring and amino acid residues within the active sites of these proteins .

Scientific Research Applications

The compound has been studied for various biological activities, particularly in the context of its potential as a therapeutic agent. Key areas of investigation include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Triazole compounds have been reported to modulate cytokine production, which is crucial in inflammatory responses. The ability of this compound to inhibit cytokine production positions it as a potential treatment for inflammatory diseases .

Anticancer Potential

The compound has shown promise in cancer research as well. Its structural components allow for interaction with biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that it may induce apoptosis in cancer cells through specific signaling pathways .

Interaction with Enzymes

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with disease processes. For example, it has been identified as a potential inhibitor of the Pregnane X receptor (PXR), which plays a role in drug metabolism and disposition .

Modulation of Cellular Signaling

Research suggests that this compound can influence cellular signaling pathways related to inflammation and cell survival. By modulating these pathways, it may help in managing conditions characterized by excessive inflammation or abnormal cell growth .

Case Studies

Several studies have documented the effects and applications of this compound:

Chemical Reactions Analysis

Oxidation Reactions

The methylene group adjacent to the piperidine ring undergoes oxidation under controlled conditions.

| Reagents/Conditions | Product | Key Features |

|---|---|---|

| KMnO₄ in H₂SO₄ (acidic medium) | 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | Complete oxidation of methylene to carboxylic acid |

| H₂O₂ (mild conditions) | Intermediate ketone derivative | Partial oxidation observed |

Mechanistic Insight :

The oxidation proceeds via radical intermediates in acidic KMnO₄, forming a stable carboxylic acid. Mild oxidants like H₂O₂ yield ketones but require precise temperature control to avoid over-oxidation.

Reduction Reactions

The carboxamide group can be selectively reduced to primary alcohols.

| Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|

| LiAlH₄ in THF (0°C to RT) | 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-methanol | >80% selectivity |

| NaBH₄ in MeOH | No reaction | Carboxamide group unreactive |

Limitations : Sodium borohydride fails to reduce the carboxamide due to insufficient reducing power, whereas LiAlH₄ achieves full conversion.

Nucleophilic Substitution

The triazole ring participates in regioselective substitutions.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| R-X (alkyl halide), K₂CO₃, DMF | N-Alkylated triazole derivatives | C-4 position favored |

| Aryl boronic acids, Pd(OAc)₂, THF/H₂O | Biaryl triazole analogs | Suzuki-Miyaura coupling |

Example :

Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid yields 1-(Piperidin-3-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (82% yield) .

Acid-Base Reactions

The piperidine nitrogen and carboxamide group exhibit pH-dependent behavior.

| Conditions | Observation | Application |

|---|---|---|

| HCl (aqueous) | Salt formation (hydrochloride) | Enhances solubility |

| NaOH (1M) | Deprotonation of piperidine | Facilitates further alkylation |

Structural Impact : Protonation at physiological pH stabilizes the compound for biological assays .

Industrial-Scale Modifications

Microwave-assisted synthesis improves efficiency for large-scale production:

-

Solvent : 1-Methyl-2-pyrrolidone (NMP)

-

Temperature : 200°C, 30 min

-

Yield : >90% after chromatography

Comparative Reaction Table

| Reaction Type | Reagents | Product Functional Group | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | High |

| Reduction | LiAlH₄/THF | Primary alcohol | Moderate |

| Suzuki Coupling | Pd(OAc)₂, aryl boronic acid | Biaryl | High |

| N-Alkylation | R-X, K₂CO₃ | Alkylated triazole | Variable |

Mechanistic and Synthetic Insights

Comparison with Similar Compounds

Core Structural Variations and Functional Groups

The compound belongs to the 1H-1,2,3-triazole-4-carboxamide family, with variations primarily in the substituent at the triazole's 1-position. Key analogs include:

Key Observations :

- Piperidine vs. Aromatic Substituents : The piperidin-3-ylmethyl group in the target compound introduces a basic amine, improving water solubility through salt formation (e.g., hydrochloride) . In contrast, fluorinated benzyl groups (e.g., Rufinamide) enhance lipophilicity and blood-brain barrier penetration, critical for CNS drugs .

- Biological Activity : Aryl-substituted analogs (e.g., 4-chlorophenyl derivatives) demonstrate antitumor activity, particularly against lung cancer cell lines (NCI-H522), with growth inhibition values (GP) up to 70% . The target compound’s piperidine moiety may shift its mechanism toward bacterial SOS response modulation, as seen in related triazole-carboxamide scaffolds .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves a multi-step process:

- Construction of the piperidin-3-ylmethyl intermediate

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition ("click chemistry")

- Introduction of the carboxamide group at the 4-position of the triazole ring

- Conversion to the hydrochloride salt to improve stability and solubility

This synthetic route is favored for its efficiency, regioselectivity, and adaptability to green chemistry techniques such as microwave or ultrasound assistance to enhance reaction rates and yields.

Stepwise Preparation Details

Reaction Mechanisms and Conditions

Azide-Alkyne Cycloaddition: The Huisgen 1,3-dipolar cycloaddition between an organic azide and terminal alkyne is catalyzed by Cu(I), forming the triazole ring regioselectively at the 1,4-positions. This reaction is highly efficient and tolerant of various functional groups, making it ideal for constructing the triazole core.

Amidation: The carboxamide group is introduced by coupling the triazole intermediate bearing an appropriate functional handle (e.g., carboxylic acid or ester) with ammonia or an amine source. Carbodiimide coupling agents facilitate this amidation under mild conditions to avoid decomposition.

Salt Formation: The hydrochloride salt is formed by protonation of the amine nitrogen(s), improving compound handling and biological compatibility.

Alternative and Green Chemistry Approaches

Recent advances include:

Microwave-Assisted Synthesis: Accelerates the cycloaddition and amidation steps, reducing reaction times from hours to minutes while maintaining high yields.

Ultrasound-Assisted Reactions: Enhances mass transfer and reaction kinetics, providing environmentally friendly and energy-efficient synthesis.

Solvent Selection: Use of aqueous or mixed aqueous-organic solvents to minimize hazardous organic solvent use.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents / Catalysts | Conditions | Advantages |

|---|---|---|---|---|

| Piperidin-3-ylmethyl formation | Alkylation or reductive amination | Halomethyl reagents, formaldehyde derivatives | Mild heating or room temperature | High regioselectivity |

| 1,2,3-Triazole ring formation | Cu(I)-catalyzed azide-alkyne cycloaddition | CuSO4, sodium ascorbate | Room temp to microwave-assisted | High yield, regioselective |

| Carboxamide group introduction | Amidation | Carbodiimides (EDCI), acid chlorides | Mild heating, controlled pH | Efficient amide bond formation |

| Hydrochloride salt formation | Acid-base reaction | Hydrochloric acid | Room temperature | Improved solubility and stability |

Research Findings and Optimization

The azide-alkyne cycloaddition is the cornerstone of the synthesis, offering excellent regioselectivity and functional group tolerance, which is critical for the structural integrity of the compound.

Modifications in the piperidine substitution pattern or carboxamide group can be achieved by varying the starting materials, allowing for structural diversity and optimization of biological activity.

Green chemistry techniques such as microwave and ultrasound assistance have been shown to improve reaction rates and yields, reduce solvent use, and minimize by-products, aligning with sustainable synthesis goals.

The hydrochloride salt form is preferred in pharmaceutical research due to enhanced aqueous solubility, which is important for biological assays and potential drug formulation.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride be optimized for higher yields?

- Methodological Answer : A multi-step synthesis approach is recommended, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (1–5 mol%) should be systematically screened. Computational reaction path searches (e.g., density functional theory or transition-state modeling) can predict optimal conditions by analyzing energy barriers, as demonstrated in analogous piperidine-triazole systems . Post-reaction purification via gradient elution column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity, consistent with related compounds .

Q. What purification techniques are effective for isolating the target compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is ideal for isolating the hydrochloride salt. Alternatively, recrystallization using ethanol/water mixtures (7:3 v/v) at 4°C can enhance crystallinity. Monitor purity via LC-MS and NMR (1H/13C) to confirm structural integrity, as applied to similar piperidine-carboxamide derivatives .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Adhere to SDS guidelines for structurally related piperidine derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hygroscopic degradation .

Q. How should researchers assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and monitor changes using UV-Vis spectroscopy.

- Humidity : Test at 75% relative humidity; use Karl Fischer titration to quantify moisture absorption .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations or metabolic instability.

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity .

- Metabolic Profiling : Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolites. Cross-validate with computational ADMET predictions (e.g., SwissADME) .

- Binding Assays : Compare IC50 values across cell lines using radioligand displacement or fluorescence polarization .

Q. What strategies elucidate the reaction mechanism of triazole-piperidine coupling?

- Methodological Answer :

- Computational Modeling : Employ DFT (e.g., Gaussian 09) to map potential energy surfaces and identify intermediates.

- Isotopic Labeling : Use deuterated reagents (e.g., D2O) in kinetic isotope effect (KIE) studies to probe rate-determining steps.

- In Situ Monitoring : Track reaction progress via FT-IR or Raman spectroscopy to detect transient species .

Q. Which advanced analytical techniques validate structural and functional properties?

- Methodological Answer :

- High-Resolution MS : Confirm molecular weight (e.g., ESI-TOF) and fragmentation patterns.

- 2D NMR : Utilize NOESY or HSQC to resolve spatial proximity of piperidine and triazole moieties .

- XRD : Determine crystal packing and hydrogen-bonding networks for salt forms .

Q. How can inconsistent synthetic yields be addressed in scale-up protocols?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., stoichiometry, mixing rate).

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dimerization or oxidation artifacts).

- Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reproducibility .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.